Desglycinamide-(Arg8)-Vasopressin (DGAVP), also known as DGAVP, is a synthetic analog of the naturally occurring neuropeptide arginine vasopressin (AVP). [, ] DGAVP is classified as a peptide hormone and has been widely studied in scientific research for its effects on various physiological processes, particularly in the central nervous system. [, , ] It is known for its ability to cross the blood-brain barrier more effectively than AVP. [, ] Notably, DGAVP lacks the classical peripheral endocrine effects of AVP, focusing primarily on central actions. [, , ]
(Arginine 8, des-Gly-NH2 9)-vasopressin, also known as (arg8,des-Gly-NH29)-vasopressin, is a synthetic analog of vasopressin, a peptide hormone that plays a crucial role in regulating water retention and blood pressure. This compound is primarily utilized in scientific research to explore its pharmacological properties and therapeutic potential in various biological systems. Its structure includes modifications that enhance its receptor selectivity and biological activity.
This compound is derived from the natural hormone vasopressin, which is produced in the hypothalamus and released by the posterior pituitary gland. It belongs to the class of nonapeptides, characterized by a chain of nine amino acids. The specific modifications in this analog include the substitution of arginine at position 8 and the removal of glycine at position 9, which contribute to its unique pharmacological profile.
The synthesis of (arginine 8, des-glycine amide 9)-vasopressin typically involves solid-phase peptide synthesis techniques. The process begins with the protection of the amino group of arginine and the carboxyl group of the preceding amino acid. The protected amino acids are sequentially coupled using standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) to form peptide bonds.
The molecular formula for (arginine 8, des-glycine amide 9)-vasopressin is , with a molecular weight of approximately 1028.18 g/mol. The structure features a disulfide bridge between cysteine residues at positions 1 and 6, which is critical for maintaining the peptide's conformation.
(Arginine 8, des-glycine amide 9)-vasopressin primarily engages in receptor-mediated interactions rather than undergoing traditional chemical reactions like small molecules. Its activity involves binding to vasopressin receptors (V1a, V1b, and V2), which trigger intracellular signaling pathways.
The mechanism of action for (arginine 8, des-glycine amide 9)-vasopressin involves its interaction with vasopressin receptors on target cells. Upon binding:
Studies indicate that this compound exhibits selectivity for V1b receptors over V1a and V2 receptors, which is significant for targeted therapeutic applications.
(Arginine 8, des-glycine amide 9)-vasopressin has several scientific uses:
This compound represents a significant tool in understanding the complex mechanisms underlying vasopressin's physiological effects and holds promise for future therapeutic innovations.
(Arg⁸,des-Gly-NH₂⁹)-vasopressin, also termed desglycinamide⁹-arginine⁸-vasopressin or DG-AVP, represents a strategically engineered analog of native arginine vasopressin (AVP). Native AVP is a cyclic nonapeptide (Cys¹-Tyr²-Phe³-Gln⁴-Asn⁵-Cys⁶-Pro⁷-Arg⁸-Gly⁹-NH₂) featuring a disulfide bridge between Cys¹ and Cys⁶ and a C-terminal amidation [1] [8]. The design of DG-AVP incorporates two critical structural modifications:
The primary design objectives for DG-AVP were:
Table 1: Key Structural Modifications in (Arg⁸,des-Gly-NH₂⁹)-Vasopressin vs. Native AVP and Related Analogs
Peptide | Amino Acid Sequence (Positions 1-9) | Position 8 Modification | Position 9 Modification | Primary Design Goal |
---|---|---|---|---|
Native Arginine Vasopressin (AVP) | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ | Arg⁸ (Native) | Gly-NH₂ (Native) | N/A (Natural Hormone) |
Desmopressin (dDAVP) | 1-desamino-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg-Gly-NH₂ | D-Arg⁸ | Gly-NH₂ (Intact) | Enhanced V2 selectivity, stability |
(Arg⁸,des-Gly-NH₂⁹)-Vasopressin (DG-AVP) | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg | Arg⁸ (Native L-form) | Removed (des-Gly-NH₂⁹) | Modulate selectivity, enhance stability, SAR studies |
Lysine Vasopressin (LVP) | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ | Lys⁸ | Gly-NH₂ (Intact) | Species variant (porcine) |
The synthesis of DG-AVP employs standard Solid-Phase Peptide Synthesis (SPPS) techniques, predominantly using the Fmoc (Fluorenylmethyloxycarbonyl) strategy on acid-labile resins like Rink Amide resin or Wang resin [8]. While DG-AVP lacks the C-terminal amide, synthesis often starts on Rink Amide resin if the C-terminal acid needs protection, or directly on Wang resin for a free C-terminal acid. The stepwise assembly proceeds as follows:
Table 2: Key SPPS Parameters for DG-AVP Synthesis
Synthesis Stage | Key Reagents/Parameters | Function/Purpose | Notes for DG-AVP |
---|---|---|---|
Resin | Rink Amide MBHA, Wang | Solid support; determines C-terminus | Wang resin yields free C-terminal acid (Pro⁷-COOH) |
Amino Acid Protection | Fmoc (α-amine); Pbf (Arg), Trt (Asn, Gln, Cys), tBu (Tyr) | Prevents undesired reactions during chain assembly | Orthogonal Cys(Trt) deprotection for cyclization |
Fmoc Deprotection | 20-30% Piperidine in DMF | Removes Fmoc group to expose α-amine for coupling | Standard cycles (1x 1-3 min, 1x 5-20 min) |
Coupling Activation | HBTU/HATU/HCTU + DIEA/NMM in DMF/NMP | Activates carboxyl group of incoming Fmoc-AA | Double coupling may be used for steric hindrance |
Cyclization (S-S) | I₂/DMF (5-10 eq, 30-60 min RT) | Forms intramolecular disulfide bridge (Cys¹-Cys⁶) | Performed on-resin before final cleavage |
Cleavage/Deprotection | TFA/H₂O/TIS (95:2.5:2.5 v/v) 2-3h RT | Cleaves peptide from resin; removes side-chain PG | Scavengers prevent cation side reactions |
Crude Product Isolation | Cold Diethyl Ether precipitation | Washes away cleavage byproducts; isolates crude peptide | Centrifugation and decantation steps |
The crude synthetic product obtained after cleavage and precipitation is a complex mixture containing the desired DG-AVP product along with deletion sequences, truncated chains, incompletely deprotected peptides, byproducts from side reactions, and scavenger residues. Rigorous purification and characterization are essential.
DG-AVP occupies a distinct niche within the landscape of vasopressin analogs due to its specific structural alterations. Its properties differ significantly from native AVP and clinically used analogs:
Table 3: Comparative Profile of (Arg⁸,des-Gly-NH₂⁹)-Vasopressin (DG-AVP) vs. Key Reference Peptides
Property | Native AVP | dDAVP (Desmopressin) | Terlipressin | DG-AVP (Arg⁸,des-Gly⁹) |
---|---|---|---|---|
Key Structural Features | C-Y-F-Q-N-C-P-R-G-NH₂ | dC-Y-F-Q-N-C-P-dR-G-NH₂ | G-G-G-C-Y-F-Q-N-C-P-K (Lys⁸) | C-Y-F-Q-N-C-P-R |
Primary Receptor Target(s) | V1a, V2, V1b, OXTR | V2 (Selective) | V1a (Prodrug) | V1a, V1b, OXTR (Minimal V2) |
Vasopressor Activity (V1a) | +++ | - | +++ (Active Met) | ++ |
Antidiuretic Activity (V2) | +++ | +++ | + (Weak) | - / Minimal |
CNS Neuromodulatory Effects | Yes | Limited | Limited | Yes (Pronounced in models) [7] |
Metabolic Stability | Low | High (Deamidation) | High (Glycyl-glycine release) | Moderate-High (C-terminal truncation) |
Primary Research/Clinical Use | Hormone replacement (rare) | Diabetes insipidus, von Willebrand | Septic shock, variceal bleed | Research Tool (CNS, receptor studies), Potential immunomodulation [4] |
The comparative analysis underscores that DG-AVP is not a simple functional mimic of native vasopressin or its therapeutically optimized derivatives like dDAVP or terlipressin. Its unique profile—characterized by abolished V2 activity, retained/modulated V1a/V1b/OXTR activity, enhanced potential for central neuromodulatory effects, and potentially improved stability—makes it primarily a valuable research tool for probing vasopressin receptor pharmacology, dissecting the roles of different receptor subtypes in physiological and behavioral responses (e.g., memory, social behavior, stress responses), and investigating structure-activity relationships, particularly the critical role of the C-terminus [4] [7] [8]. Its potential immunomodulatory roles suggested by early studies also warrant further investigation [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7